

An In-depth Technical Guide to Phenoxyacetaldehyde

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Phenoxyacetaldehyde**

Cat. No.: **B1585835**

[Get Quote](#)

CAS Number: 2120-70-9

This technical guide provides a comprehensive overview of **phenoxyacetaldehyde**, a significant organic compound utilized in research and various industries. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, synthesis, and reactivity, with a focus on experimental procedures and data presentation.

Chemical and Physical Properties

Phenoxyacetaldehyde, with the CAS number 2120-70-9, is an aromatic aldehyde with a distinct floral and green odor profile.^[1] Its chemical and physical properties are summarized in the tables below, providing a comprehensive dataset for laboratory and industrial applications.

Table 1: General and Physical Properties of **Phenoxyacetaldehyde**

Property	Value	Reference(s)
Molecular Formula	C ₈ H ₈ O ₂	[1] [2]
Molecular Weight	136.15 g/mol	[1] [2]
Appearance	Colorless clear viscous liquid (est.)	
Density	1.069 g/cm ³	[3]
Boiling Point	160-162 °C	[3]
94 °C @ 6 Torr		[3]
Flash Point	92.4 °C	[3]
Refractive Index	1.505	[3]
Vapor Pressure	0.113 mmHg at 25°C	[3]
Solubility	Soluble in alcohol. Insoluble in water.	

Table 2: Computed and Safety Properties of **Phenoxyacetaldehyde**

Property	Value	Reference(s)
XLogP3	1.8	[3]
Hydrogen Bond Acceptor Count	2	[3]
Rotatable Bond Count	3	[3]
Exact Mass	136.052429494	[3]
Topological Polar Surface Area	26.3 Å ²	[3]
GHS Hazard Statements	H315: Causes skin irritation	[3]
GHS Precautionary Statements	P264, P280, P302+P352, P305+P351+P338, P321, P332+P313, P337+P313, P362	[3]

Spectral Data

The structural elucidation of **phenoxyacetaldehyde** is supported by various spectroscopic techniques. Below is a summary of its key spectral data.

Table 3: Spectral Data of **Phenoxyacetaldehyde**

Spectrum Type	Key Peaks and Assignments	Reference(s)
¹ H NMR	Data not fully available in search results. A user-submitted query on a tutoring website shows a spectrum for labeling.	[4]
¹³ C NMR	Data available on PubChem, but specific peak assignments are not detailed in the provided search results.	[5]
IR Spectroscopy	Data available on PubChem, but specific peak frequencies and their corresponding vibrational modes are not detailed in the provided search results.	[5]
Mass Spectrometry (GC-MS)	Data available on PubChem, but a detailed fragmentation analysis is not provided in the search results.	[5]

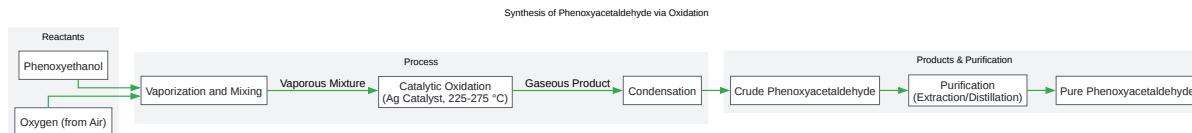
Synthesis of Phenoxyacetaldehyde

Phenoxyacetaldehyde can be synthesized through various methods. A common industrial method involves the vapor phase oxidation of phenoxyethanol.

Experimental Protocol: Vapor Phase Oxidation of Phenoxyethanol

This protocol is based on a patented process for the production of **phenoxyacetaldehyde**.[\[1\]](#)

Objective: To synthesize **phenoxyacetaldehyde** by the catalytic oxidation of phenoxyethanol.


Materials:

- Phenoxyethanol
- Supported silver metal catalyst (e.g., on Alundum)
- Air or an oxygen-containing gas
- Reactor tube
- Condenser
- Purification setup (e.g., for extraction and distillation)

Procedure:

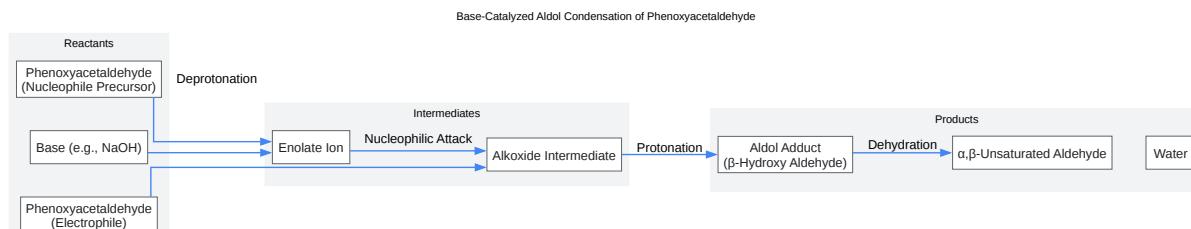
- A vaporous mixture of phenoxyethanol and an excess of an oxygen-containing gas (e.g., air) is prepared. The concentration of phenoxyethanol in the mixture is typically between 0.3 to 5 volume percent.[\[1\]](#)
- The vaporous mixture is passed through a reactor tube containing a supported silver metal catalyst.[\[1\]](#)
- The catalyst is maintained at a temperature between 225 °C and 275 °C. Optimal yields are reported to be achieved at temperatures between 250 °C and 275 °C.[\[1\]](#)
- The gaseous reaction product emerging from the reactor is passed through a condenser to liquefy the crude **phenoxyacetaldehyde**.[\[1\]](#)
- The crude product can be purified by conventional methods such as solvent extraction (e.g., with xylene) followed by distillation to separate the **phenoxyacetaldehyde** from unreacted phenoxyethanol and by-products.[\[1\]](#)

Workflow for the Synthesis of **Phenoxyacetaldehyde**

[Click to download full resolution via product page](#)

Caption: A workflow diagram illustrating the synthesis of **phenoxyacetaldehyde** from phenoxyethanol.

Chemical Reactivity and Potential Applications

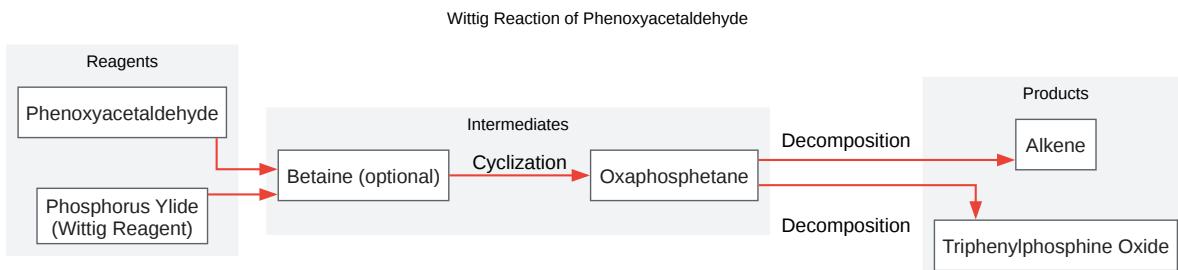

As an aldehyde, **phenoxyacetaldehyde** is a versatile intermediate in organic synthesis. It can undergo a variety of reactions typical of aldehydes, such as aldol condensations and Wittig reactions, to form more complex molecules. Its pleasant scent also leads to its use in the fragrance industry.^[1]

Aldol Condensation

The aldol condensation is a powerful carbon-carbon bond-forming reaction.

Phenoxyacetaldehyde, possessing α -hydrogens, can act as both an electrophile and a nucleophile (via its enolate). A general representation of a base-catalyzed self-aldol condensation of **phenoxyacetaldehyde** is depicted below.

Logical Pathway for the Aldol Condensation of **Phenoxyacetaldehyde**


[Click to download full resolution via product page](#)

Caption: A logical diagram showing the key steps in the base-catalyzed aldol condensation of **phenoxyacetaldehyde**.

Wittig Reaction

The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes or ketones. **Phenoxyacetaldehyde** can react with a phosphorus ylide (Wittig reagent) to produce a substituted alkene. The general scheme for this reaction is outlined below.

Conceptual Workflow of the Wittig Reaction with **Phenoxyacetaldehyde**

[Click to download full resolution via product page](#)

Caption: A conceptual diagram illustrating the reaction pathway of the Wittig reaction involving **phenoxyacetaldehyde**.

Biological Activity and Signaling Pathways

Currently, there is limited publicly available information detailing specific biological signaling pathways directly involving **phenoxyacetaldehyde**. As a reactive aldehyde, it could potentially interact with biological macromolecules, but further research is needed to elucidate any specific mechanisms of action or metabolic pathways.

Conclusion

Phenoxyacetaldehyde is a valuable chemical intermediate with established applications in the fragrance industry and significant potential in organic synthesis. This guide has provided a detailed summary of its properties, a protocol for its synthesis, and an overview of its reactivity. Further research into its biological effects and the development of more detailed and varied synthetic protocols will undoubtedly expand its utility for the scientific community.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. US2918497A - Production of phenoxyacetaldehyde - Google Patents [patents.google.com]
- 2. spectrabase.com [spectrabase.com]
- 3. Assignment of 1H-NMR spectra [chem.ch.huji.ac.il]
- 4. Solved Can you please help me label the peaks of this H NMR | Chegg.com [chegg.com]
- 5. Phenoxyacetaldehyde | C8H8O2 | CID 75033 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to Phenoxyacetaldehyde]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1585835#phenoxyacetaldehyde-cas-number-and-properties\]](https://www.benchchem.com/product/b1585835#phenoxyacetaldehyde-cas-number-and-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com